molecular formula C15H22N2O4S B4275825 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid

5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid

Cat. No.: B4275825
M. Wt: 326.4 g/mol
InChI Key: PBISQRIJPDDRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid is a structurally complex organic molecule. It features a unique arrangement of functional groups, including an amino group, a carbonyl group, and a thienyl ring, making it an interesting subject for both synthetic chemists and pharmacologists.

Properties

IUPAC Name

5-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-9-8(2)22-14(12(9)13(16)21)17-10(18)6-15(3,4)7-11(19)20/h5-7H2,1-4H3,(H2,16,21)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBISQRIJPDDRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CC(C)(C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid typically involves multi-step procedures, starting with the assembly of the thienyl ring and subsequent attachment of the side chains. The following steps are often employed in the synthetic route:

  • Thienyl Ring Formation: : Starting from a base thiophene compound, ethyl and methyl groups are introduced via Friedel-Crafts alkylation.

  • Introduction of Aminocarbonyl Group:

  • Oxopentanoic Acid Side Chain Attachment: : The final step involves the condensation reaction to form the oxopentanoic acid side chain.

Industrial Production Methods

Industrial production methods for such complex organic compounds generally utilize automated synthesis platforms and continuous flow reactors to optimize reaction conditions and improve yield. Catalytic methods and high-throughput screening can significantly reduce the number of steps and reagents required.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thienyl ring can undergo oxidation reactions to produce sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl groups can yield corresponding alcohols.

  • Substitution: : The amino group can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Peracids or oxygen in the presence of a catalyst.

  • Reduction: : Hydrogen gas with a palladium catalyst.

  • Substitution: : Alkyl halides or acyl chlorides under basic conditions.

Major Products

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Amides or substituted thienyl derivatives.

Scientific Research Applications

5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid has diverse applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated as a potential therapeutic agent due to its unique structure.

  • Industry: : Utilized in the manufacture of specialized polymers and materials.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes and receptors. Its unique structure allows it to fit into active sites, modulating the activity of its targets. For example, the amino and carbonyl groups may form hydrogen bonds with amino acid residues in enzymes, inhibiting their activity.

Comparison with Similar Compounds

Compared to similar compounds, 5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid stands out due to its specific substitution pattern on the thienyl ring and the presence of the oxopentanoic acid side chain, which may confer unique properties.

Similar Compounds

  • 5-(Amino-3-methylthienyl)-3,3-dimethylpentanoic acid: : Lacks the aminocarbonyl group.

  • 5-{[3-(Aminoacetyl)-4-ethyl-5-methylthienyl]amino}-3,3-dimethylpentanoic acid: : Differs in the side chain.

  • 5-{[3-(Aminocarbonyl)-4-methyl-2-thienyl]amino}-3,3-dimethylpentanoic acid: : Lacks the ethyl group on the thienyl ring.

These comparisons highlight how subtle changes in structure can lead to significant differences in chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.